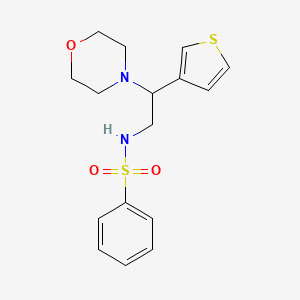

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Beschreibung

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzenesulfonamide group

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c19-23(20,15-4-2-1-3-5-15)17-12-16(14-6-11-22-13-14)18-7-9-21-10-8-18/h1-6,11,13,16-17H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFBZBZDATWMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions One common method includes the reaction of 2-(thiophen-3-yl)ethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Wissenschaftliche Forschungsanwendungen

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Wirkmechanismus

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-morpholinoethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

N-(2-thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the morpholine ring, which may influence its solubility and interaction with biological targets.

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a benzenesulfonamide group, which can alter its chemical properties and applications.

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the presence of both the morpholine and thiophene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biologische Aktivität

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activities

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial proliferation.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

The mechanism of action for N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide likely involves interaction with specific molecular targets such as:

- Enzymatic Inhibition : It may inhibit enzymes like dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Receptor Modulation : The compound could interact with receptors involved in inflammatory pathways, modulating their activity and reducing inflammation.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antibacterial effects of several sulfonamide derivatives, including N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. The results indicated significant inhibition of Escherichia coli growth at concentrations as low as 10 µg/mL.

-

Anticancer Activity :

- In vitro tests on human breast cancer cell lines (MDA-MB-231) demonstrated that the compound could reduce cell viability by 70% at a concentration of 5 µM, suggesting strong anticancer potential.

-

Anti-inflammatory Effects :

- A recent study showed that this compound could decrease the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

A comparison of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide with other related compounds highlights its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-fluoro-N-(2-morpholinoethyl)benzenesulfonamide | Lacks thiophene; focuses on morpholine substitution | Moderate antibacterial activity |

| N-(4-fluorobenzenesulfonyl)-N'-(5-thiophenyl)-urea | Contains thiophene but different core structure (urea) | High anticancer activity |

| 3-chloro-N-(2-morpholinoethyl)benzenesulfonamide | Similar sulfonamide structure but different halogen | Low anti-inflammatory effects |

Q & A

Q. What are the key considerations for designing a synthetic route for N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of thiophene and morpholine moieties, and sulfonamide bond formation. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition at 0–5°C to avoid side products.

- Catalyst selection : Lewis acids (e.g., Yb(OTf)₃) enhance coupling efficiency between thiophene and morpholine intermediates .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .

- Example protocol : Combine 2-(thiophen-3-yl)ethylamine with benzenesulfonyl chloride in anhydrous DCM, followed by morpholine ring closure via reductive amination .

Q. How is the molecular structure of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Resolve bond angles and torsional strain between the morpholine and thiophene groups (e.g., SHELXL software for refinement ).

- NMR spectroscopy : ¹H and ¹³C NMR identify key signals:

- δ 7.6–7.8 ppm (aromatic protons from benzenesulfonamide).

- δ 3.4–3.7 ppm (morpholine ring protons).

- δ 6.8–7.2 ppm (thiophene protons) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 379.12) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Methodological Answer : Initial screening should include:

- Enzyme inhibition assays : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms due to sulfonamide’s known targets .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility assessment : Measure logP via shake-flask method (predicted ~2.5) to guide formulation .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

- Methodological Answer : Density functional theory (DFT) using B3LYP/6-31G(d) basis set reveals:

- Electrostatic potential maps : Highlight electron-deficient regions (sulfonamide) for targeted modifications .

- HOMO-LUMO analysis : Predict charge-transfer interactions (e.g., ∆E = 4.2 eV) for photophysical applications .

- MultiWFN software : Quantify Fukui indices to identify reactive sites for electrophilic substitution (e.g., thiophene C-2 position) .

Q. How to resolve contradictions in reported bioactivity data for structurally similar sulfonamides?

- Methodological Answer : Discrepancies arise from assay conditions or structural variations. Strategies include:

- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentration in kinase assays) .

- SAR studies : Modify substituents (e.g., replacing morpholine with piperazine) to isolate contributions to activity .

- Crystallographic docking : Use AutoDock Vina to validate binding poses in DHPS (PDB: 1AJ0) and correlate with experimental IC₅₀ .

Q. What strategies improve the yield of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide in scale-up synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce reaction time (e.g., 2-hour residence time vs. 24 hours batch) and improve heat dissipation .

- Catalyst recycling : Immobilize Yb(OTf)₃ on mesoporous silica for reuse (5 cycles with <5% yield drop) .

- In-line analytics : Implement PAT tools (e.g., FTIR) to monitor intermediate formation and automate quenching .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.